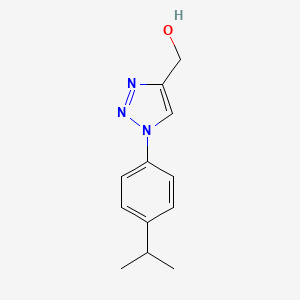
(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalyst for Huisgen 1,3-dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized, which forms a stable complex with CuCl, acting as an efficient catalyst for the Huisgen 1,3-dipolar cycloaddition. This catalyst works well in water or under neat conditions, requiring low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Corrosion Inhibition
Triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), were investigated as corrosion inhibitors for mild steel in acidic medium. Computational studies suggested that these derivatives adsorb on the steel surface, sharing lone pair electrons of N atoms with iron atoms or accepting electrons from iron surfaces (Ma et al., 2017).
Crystal Structure Analysis
The crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was analyzed using NMR, IR, MS spectra, and X-ray diffraction crystallography. This study provided insights into the molecular conformation and packing of the compound (Dong & Huo, 2009).
Solubility Measurement and Correlation
The solubilities of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol (BTZM) in various solvents were measured at different temperatures. The data were correlated with various equations, offering insights into the solubility behavior of BTZM in different media (Liang et al., 2016).
Anticancer Activity Evaluation
Novel aziridine-1,2,3-triazole hybrid derivatives were synthesized and evaluated for their anticancer activity against human leukemia and hepatoma cells. Some of these compounds, derived from 1H-1,2,3-triazole-4-yl methanol, showed high efficiency in inhibiting cancer cell growth (Dong et al., 2017).
Synthetic, Spectroscopic, and Computational Studies
A series of electronically tuned complexes were synthesized using 1,2,3-triazole-4-yl methanol derivatives. These studies included spectroscopic analysis and computational modeling, contributing to a better understanding of the electronic properties of these complexes (Anderson et al., 2013).
Synthesis of Complex Ligands
Tris(1,2,3-triazol-4-yl)methanols and derivatives have been utilized as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions. Their synthesis involves regioselective triple cycloadditions of azides and alkynes, demonstrating their utility in various synthetic and catalytic applications (Etayo et al., 2016).
properties
IUPAC Name |
[1-(4-propan-2-ylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(2)10-3-5-12(6-4-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWCMABBDZORTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

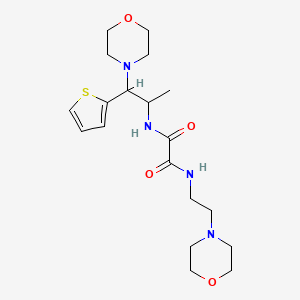
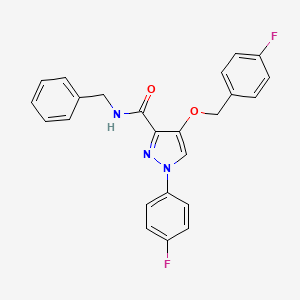
![Ethyl 4-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2626807.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2626808.png)
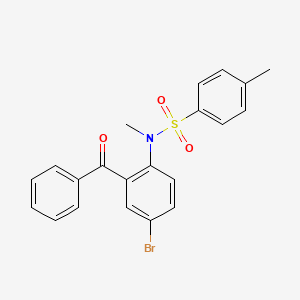
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2626812.png)
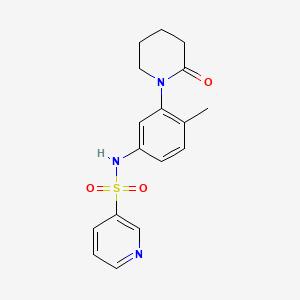
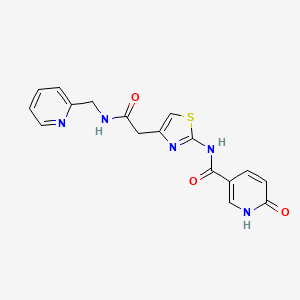

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2626819.png)
![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)
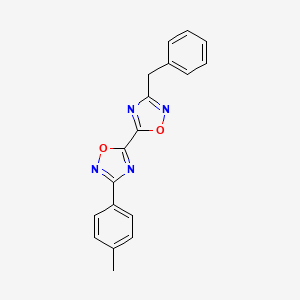
![7-Fluoro-1-(2-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626825.png)
![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)